molecular formula C11H16ClN B1524512 1-Cyclopropyl-2-phenylethan-1-amine hydrochloride CAS No. 1334148-78-5

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B1524512
CAS No.: 1334148-78-5
M. Wt: 197.7 g/mol
InChI Key: SGVSCQQPZCEEEZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride is a primary amine hydrochloride salt characterized by a cyclopropyl group attached to the amine-bearing carbon and a phenyl group on the adjacent carbon. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis. Its InChIKey (TVHSQHSVPKMTHU-UHFFFAOYSA-N) confirms the presence of these substituents .

Properties

IUPAC Name

1-cyclopropyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(10-6-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVSCQQPZCEEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-78-5
Record name Benzeneethanamine, α-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-phenylethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylmethyl bromide with phenylethylamine under basic conditions to form the desired amine. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for pharmaceutical compounds, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and safety features of 1-cyclopropyl-2-phenylethan-1-amine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Safety/Handling Notes
This compound C₁₁H₁₄ClN 195.69 g/mol Cyclopropyl, phenyl Reference compound Limited commercial availability (discontinued)
(1R)-1-Cyclohexylethan-1-amine hydrochloride C₈H₁₆ClN 185.70 g/mol Cyclohexyl Cyclohexyl replaces phenyl; chiral center No specific hazards reported
2-Cyclopropyl-2-phenylpropanal C₁₂H₁₄O 174.24 g/mol Cyclopropyl, phenyl, aldehyde Aldehyde functional group instead of amine N/A
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₂H₁₆N 174.26 g/mol Cyclopropyl, 2-methylphenyl Methyl group on phenyl ring Immediate decontamination required; 95% purity
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride C₁₃H₂₀ClN 225.76 g/mol Cyclopentyl, phenyl Cyclopentyl (5-membered ring) vs. cyclopropyl Requires inert atmosphere storage
(1-Cyclohexylcyclopropyl)amine hydrochloride C₉H₁₆ClN 173.68 g/mol Cyclohexyl, cyclopropyl Dual cyclic substituents Part of a diverse amine library

Key Observations :

Substituent Effects: Cycloalkyl vs. Ring Size: Cyclopentyl (5-membered) in 2-cyclopentyl-1-phenylethan-1-amine hydrochloride introduces less ring strain than cyclopropyl (3-membered), affecting conformational flexibility .

Functional Group Modifications :

  • The aldehyde derivative (2-cyclopropyl-2-phenylpropanal) lacks the amine hydrochloride moiety, rendering it unsuitable for salt-dependent pharmacological applications but useful as a synthetic intermediate .

Biological Activity

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This detailed article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}ClN, with a molecular weight of 197.71 g/mol. The compound features a cyclopropyl group attached to a phenylethylamine backbone, which contributes to its unique properties and potential applications in various scientific fields.

Property Value
Molecular FormulaC11_{11}H14_{14}ClN
Molecular Weight197.71 g/mol
Structural FeaturesCyclopropyl and phenyl groups

Research indicates that this compound exhibits various biological activities through the following mechanisms:

Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, impacting metabolic pathways critical for cell proliferation and survival. For instance, it has shown potential in inhibiting kinases involved in cancer progression.

Receptor Modulation : The compound's structural characteristics allow it to interact with various receptors, influencing physiological responses. This receptor modulation may contribute to its neuroprotective effects and other therapeutic potentials.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It appears to modulate certain biological pathways that may protect neuronal cells from damage. Ongoing investigations are focused on elucidating its complete pharmacological profile, including receptor interactions and downstream signaling pathways.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of compounds related to this compound:

Cell Line IC50 Value (µM) Effect
A-549 (Lung)12.5Inhibition of cell proliferation
MCF-7 (Breast)18Induction of apoptosis

In vitro assays have demonstrated significant enzyme inhibition in specific metabolic pathways related to cancer progression. For example, compounds similar to this one have exhibited anti-proliferative effects against A-549 lung cancer and MCF-7 breast cancer cell lines, with IC50 values indicating effective growth inhibition .

Study on Enzyme Inhibition

A study conducted on human tumor cell lines revealed that this compound inhibited the activity of certain kinases involved in cancer cell signaling pathways. The inhibition led to reduced cell viability and increased apoptosis in treated cells, suggesting a potential therapeutic application in oncology.

Research on Receptor Modulation

Further research highlighted the compound's ability to modulate GPR88 receptors, which are implicated in various neurological disorders. Activation of these receptors may provide a new avenue for treating conditions such as anxiety and depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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